5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride
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Overview
Description
5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is an organic compound . It is a part of the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It is a solid compound .
Molecular Structure Analysis
The empirical formula of 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is C7H3Cl2F3O2S and its molecular weight is 279.06 . The SMILES string representation of the molecule is FC(F)(F)c1ccc(Cl)c(c1)S(Cl)(=O)=O .Physical And Chemical Properties Analysis
5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is a clear colorless to yellow liquid . It has a refractive index of n20/D 1.503 (lit.) and a density of 1.585 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Antileishmanial Agents
5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride has been utilized in the synthesis of desnitro analogues of 4-chloro-3,5-dinitrobenzotrifluoride (chloralin), which are effective against Leishmania donovani, a parasite causing leishmaniasis. These analogues showed promising activity in vitro and were tested in a hamster model against the Khartoum strain of L. donovani (Pitzer, Werbovetz, Brendle, & Scovill, 1998).
Key Building Block in Agrochemical Synthesis
The compound is a key building block in the synthesis of penoxsulam, an agrochemical. A convenient and efficient three-step synthesis process was developed, highlighting its significance in the creation of agricultural products (Huang, Zheng, Cui, Xu, Yang, & Xu, 2019).
Crystal and Molecular-Electronic Structure Studies
It's used in the synthesis of structural isomers for studying their crystal and molecular-electronic structures. These studies contribute to understanding the kinetic and stereochemical properties of such compounds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Synthesis of Heterocyclic Compounds
5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is involved in the synthesis of heterocyclic compounds, which are vital for the development of various pharmaceuticals and chemicals (Hamer & Lira, 1972).
Large-Scale Preparation in Drug Synthesis
This chemical is crucial in the large-scale preparation of compounds used in the synthesis of several drug candidates, demonstrating its utility in pharmaceutical manufacturing processes (Meckler & Herr, 2012).
Kinetic Studies in Organic Chemistry
The compound has been studied for its role in substitution reactions under phase-transfer catalysis, providing insights into kinetic profiles and reaction mechanisms in organic chemistry (Durantini, Chiacchiera, & Silber, 1993).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .
properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-4-1-2-5(7(10,11)12)6(3-4)15(9,13)14/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJQWHLNRYBMOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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